Tamoxifen citrate

Catalog No.
C₂₆H₂₉NO . C₆H₈O₇
M. Wt
563.6 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tamoxifen citrate

CAS Number


Product Name

Tamoxifen citrate


2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C₂₆H₂₉NO . C₆H₈O₇

Molecular Weight

563.6 g/mol



InChI Key





Citrate, Tamoxifen, ICI 46,474, ICI 46474, ICI 47699, ICI-46,474, ICI-46474, ICI-47699, ICI46,474, ICI46474, ICI47699, Nolvadex, Novaldex, Soltamox, Tamoxifen, Tamoxifen Citrate, Tomaxithen, Zitazonium

Canonical SMILES


Isomeric SMILES


Tamoxifen citrate is a synthetic selective estrogen receptor modulator (SERM) belonging to the class of nonsteroidal triphenylethylene derivatives. Developed in the 1960s, it has become one of the most widely used medications for breast cancer [].

Molecular Structure Analysis

Tamoxifen citrate features a complex structure with three phenyl rings and a central tamoxifen core. The presence of hydroxyl groups (OH) and an ethene bridge (C=C) are key functional groups. These features allow tamoxifen to interact with estrogen receptors.

Physical And Chemical Properties Analysis

  • Melting point: 180-185°C []
  • Boiling point: Not applicable, decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents []
  • pKa: 8.0 [] (pKa is a measure of acidity)

Tamoxifen acts as a SERM, meaning it can act as an agonist (activator) or antagonist (blocker) of estrogen receptors depending on the tissue []. In breast tissue, tamoxifen competitively binds to estrogen receptors, blocking the effects of estrogen on cancer cell growth [].

Breast Cancer Treatment and Prevention:

  • Estrogen Receptor Positive Breast Cancer: Tamoxifen's primary application lies in treating and preventing estrogen receptor-positive (ER+) breast cancer. It binds competitively to estrogen receptors, blocking their activation and hindering cancer cell growth and proliferation. Studies have shown its effectiveness in reducing recurrence risk by up to 50% in ER+ breast cancer patients. Source: National Cancer Institute
  • Clinical Trials: Tamoxifen remains a cornerstone treatment for ER+ breast cancer, but research continues to explore its potential in various contexts. Ongoing trials investigate its efficacy in combination with other therapies, different dosing regimens, and targeted delivery methods to optimize its benefits and minimize side effects.

Beyond Breast Cancer: Exploring Potential Applications:

  • Other Estrogen-Dependent Cancers: Research is exploring the potential use of tamoxifen in other estrogen-sensitive cancers, such as endometrial carcinoma and ovarian cancer. While results are promising, further studies are needed to establish its definitive role in these contexts. Source: American Society of Clinical Oncology
  • Chemoprevention: Tamoxifen's ability to block estrogen's effects makes it a potential candidate for chemoprevention in individuals at high risk of developing ER+ breast cancer. Ongoing research investigates its efficacy in preventing the disease in this population. Source: National Cancer Institute

Investigating Mechanisms of Action and Resistance:

  • Molecular Interactions: Scientific research delves into the intricate mechanisms by which tamoxifen interacts with estrogen receptors and influences gene expression. Understanding these interactions could lead to the development of more targeted and effective therapies. Source: Nature Reviews Cancer:
  • Overcoming Resistance: Tamoxifen resistance remains a challenge in some patients, leading to disease recurrence. Research efforts focus on identifying mechanisms of resistance and developing strategies to overcome them, potentially restoring tamoxifen's effectiveness. Source: Cancer Discovery

Drug Delivery and Formulation Optimization:

  • Improving Bioavailability: Tamoxifen's solubility limitations can hinder its absorption. Research investigates novel drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability and targeted delivery, potentially enhancing its efficacy and reducing side effects. Source: International Journal of Pharmaceutics
  • Personalized Medicine Approaches: Researchers are exploring personalized approaches to tamoxifen therapy, tailoring treatment based on individual patient characteristics and genetic profiles. This could optimize treatment efficacy and minimize adverse effects. Source: Cancer Research


Assay:≥98%A crystalline solid



Related CAS

10540-29-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
H360 (96.15%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (41.03%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H410 (11.54%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.


Tamoxifen Citrate is the citrate salt of an antineoplastic nonsteroidal selective estrogen receptor modulator (SERM). Tamoxifen competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. In addition, tamoxifen up-regulates the production of transforming growth factor B (TGFb), a factor that inhibits tumor cell growth, and down-regulates insulin-like growth factor 1 (IGF-1), a factor that stimulates breast cancer cell growth. Tamoxifen also down-regulates protein kinase C (PKC) expression in a dose-dependant manner, inhibiting signal transduction and producing an antiproliferative effect in tumors such as malignant glioma and other cancers that overexpress PKC.

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]


Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS



Tamoxifen citrate

FDA Medication Guides

Tamoxifen Citrate

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients


Modify: 2023-09-12

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